molecular formula C9H6BrNO2 B11873464 2-Bromoindolizine-3-carboxylic acid

2-Bromoindolizine-3-carboxylic acid

Numéro de catalogue: B11873464
Poids moléculaire: 240.05 g/mol
Clé InChI: UKLABZYBJAAJBE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Bromoindolizine-3-carboxylic acid is a brominated indolizine derivative with the molecular formula C9H6BrNO2 and a molecular weight of 240.05 g/mol . Its CAS number is 1367871-35-9 . This compound serves as a versatile chemical building block in organic synthesis and pharmaceutical research. The indolizine core, fused from pyridine and pyrrole rings, and the carboxylic acid functional group make it a valuable precursor for developing more complex molecules. While specific biological data for this exact compound is limited in the public domain, related bromo-substituted heterocyclic carboxylic acids are extensively used in medicinal chemistry. For instance, structurally similar indole-based carboxylic acids have been investigated as inhibitors for targets like bacterial cystathionine γ-lyase (bCSE) to potentiate the effects of antibiotics and as novel HIV-1 integrase strand transfer inhibitors (INSTIs) . The bromine atom offers a handle for further functionalization via cross-coupling reactions, allowing researchers to create diverse chemical libraries for drug discovery and development. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propriétés

Formule moléculaire

C9H6BrNO2

Poids moléculaire

240.05 g/mol

Nom IUPAC

2-bromoindolizine-3-carboxylic acid

InChI

InChI=1S/C9H6BrNO2/c10-7-5-6-3-1-2-4-11(6)8(7)9(12)13/h1-5H,(H,12,13)

Clé InChI

UKLABZYBJAAJBE-UHFFFAOYSA-N

SMILES canonique

C1=CC2=CC(=C(N2C=C1)C(=O)O)Br

Origine du produit

United States

Méthodes De Préparation

Reaction Mechanism and Substrate Scope

A pivotal method for indolizine synthesis involves palladium-catalyzed carbonylative cyclization, as demonstrated by recent advancements. This one-pot, three-component reaction employs 2-bromopyridine derivatives, imines, and alkynes under carbon monoxide (CO) atmosphere. The process generates reactive 1,3-dipoles in situ, which undergo [3+2] cycloaddition with alkynes to form the indolizine core.

For 2-bromoindolizine-3-carboxylic acid, the use of 2-bromopyridine-3-carboxylic acid as a substrate is theorized. However, direct synthesis remains undocumented in literature. Instead, post-functionalization of indolizine-3-carboxylic acid esters (e.g., ethyl 8-bromoindolizine-3-carboxylate) via hydrolysis offers a viable pathway.

Optimization and Yields

Key reaction parameters include:

  • Catalyst system : Pd(OAc)₂ with Xantphos ligand.

  • Temperature : 80–150°C for cycloaddition.

  • Solvent : Dichloromethane or acetonitrile.

  • CO pressure : 1 atm.

In model reactions, electron-deficient imines required extended reaction times (24–48 hours), whereas electron-rich substrates achieved yields up to 85% within 16 hours. The inclusion of chloride additives (e.g., tetrabutylammonium chloride) proved critical for stabilizing intermediates, boosting yields by 30–40%.

Multi-Step Synthesis from Pyridine and Pyrrole Precursors

Cyclization of Functionalized Intermediates

An alternative route involves constructing the indolizine core from pre-functionalized pyridine and pyrrole derivatives. For example, 3-aminocrotononitrile has been used in pyrazole synthesis via hydrazine-mediated ring closure. Adapting this strategy, 3-carboxy-substituted indolizines could be synthesized through analogous cyclization, followed by bromination.

Bromination Strategies

Bromination at the C2 position necessitates careful selection of reagents. In pyrazole systems, BrCCl₂CCl₂Br with butyllithium at −78°C achieved regioselective bromination. Translating this to indolizines would require low-temperature conditions to prevent side reactions, though scalability remains a concern.

Hydrolysis of Ester Derivatives

Ester-to-Acid Conversion

Ethyl 2-bromoindolizine-3-carboxylate serves as a key intermediate. Hydrolysis under acidic or basic conditions yields the carboxylic acid. For instance, treatment with 0.1M HCl and KMnO₄ at 70°C for 30 minutes afforded 5-bromo-1H-3-pyrazolecarboxylic acid in 85% yield. Similar conditions could be applied to indolizine esters, though reaction times may vary due to ring strain differences.

Comparative Analysis of Preparation Methods

Method Advantages Limitations Yield Range
Palladium CatalysisOne-pot synthesis; modular substituent incorporationRequires CO gas; expensive catalysts60–85%
Multi-Step SynthesisHigh regioselectivityCryogenic conditions; multi-step purification70–76%
Ester HydrolysisSimple reaction conditionsDependent on ester precursor availability75–85%

Applications De Recherche Scientifique

2-Bromoindolizine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.

Mécanisme D'action

Le mécanisme d’action de l’acide 2-bromoindolizine-3-carboxylique dépend largement de son interaction avec les cibles biologiques. L’atome de brome peut participer à une liaison halogène, ce qui peut améliorer l’affinité de liaison du composé à sa cible. Le groupe acide carboxylique peut former des liaisons hydrogène, stabilisant davantage l’interaction. Ces interactions peuvent moduler l’activité des enzymes ou des récepteurs, conduisant à divers effets biologiques.

Composés similaires :

    Acide indolizine-3-carboxylique : Dépourvu de l’atome de brome, ce qui le rend moins réactif dans les réactions de substitution.

    Acide 2-chloroindolizine-3-carboxylique : Structure similaire mais avec un atome de chlore au lieu de brome, ce qui peut affecter sa réactivité et son activité biologique.

    Acide 2-iodoindolizine-3-carboxylique : Contient un atome d’iode, ce qui le rend plus réactif dans certaines réactions de couplage par rapport à l’analogue brome.

Unicité : L’acide 2-bromoindolizine-3-carboxylique est unique en raison de la présence de l’atome de brome, qui offre un équilibre entre réactivité et stabilité. Cela en fait un intermédiaire polyvalent pour diverses transformations chimiques et applications dans la recherche scientifique.

Comparaison Avec Des Composés Similaires

Structural Analogues and Key Differences

The following table summarizes critical distinctions between 2-bromoindolizine-3-carboxylic acid and its analogues:

Compound Name Core Structure Substituent Positions Key Features Potential Applications References
This compound Indolizine Br (C2), COOH (C3) High reactivity in cross-coupling; moderate acidity due to COOH position Pharmaceutical intermediates, catalysts
1-Bromo-2-methylindolizine-3-carboxylic acid Indolizine Br (C1), CH₃ (C2), COOH (C3) Methyl group enhances lipophilicity; bromine position alters electronic effects Drug discovery (e.g., kinase inhibitors)
3-Indolecarboxylic acid Indole COOH (C3) Lacks bromine; indole core favors π-π stacking in biological targets Antimicrobial agents, agrochemicals
2-Bromopyridine-3-carboxylic acid Pyridine Br (C2), COOH (C3) Pyridine’s electron-deficient core enhances electrophilic substitution Anti-mycobacterial agents
3-Bromoindolizine-1-carboxylic acid Indolizine Br (C3), COOH (C1) Regioisomer with reversed substituent positions; altered dipole moment Unclear (limited data)
5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid Pyrrolopyridine Br (C5), COOH (C3) Pyrrolopyridine core may improve DNA-binding affinity Oncology research
3-Bromo-6-chloro-2-pyridinecarboxylic acid Pyridine Br (C3), Cl (C6), COOH (C2) Dual halogenation enhances cross-coupling potential; COOH at C2 increases acidity Suzuki-Miyaura coupling substrates

Physicochemical and Reactivity Comparisons

  • Electronic Effects :

    • Bromine in this compound activates the indolizine core for electrophilic substitution, whereas methyl groups (e.g., in 1-bromo-2-methylindolizine-3-carboxylic acid) introduce steric hindrance .
    • Pyridine derivatives (e.g., 2-bromopyridine-3-carboxylic acid) exhibit greater electron deficiency compared to indolizines, favoring nucleophilic attack .
  • Acidity :

    • Carboxylic acid at position 3 (indolizine/indole) results in weaker acidity than pyridine derivatives with COOH at position 2 due to resonance stabilization differences .
  • Biological Activity: Indole derivatives (e.g., 3-indolecarboxylic acid) show broader antimicrobial activity, while brominated indolizines are explored for targeted therapies due to their structural novelty .

Activité Biologique

2-Bromoindolizine-3-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various targets, and structure-activity relationships (SAR).

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its antiviral properties, specifically against HIV-1 integrase. The compound demonstrates significant inhibitory effects, which are crucial for developing new antiviral agents.

Research indicates that this compound interacts with the active site of HIV-1 integrase. The binding involves several interactions:

  • Hydrophobic interactions : These are facilitated by the compound's structure, allowing it to fit into the integrase's active site.
  • Hydrogen bonding : Specific groups in the molecule form hydrogen bonds with amino acids near the active site, enhancing binding affinity.
  • π-π stacking : The indole core of the compound engages in π-π stacking with viral DNA, which is critical for its inhibitory action.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the indole core can significantly enhance activity:

  • C3 Position : Introducing long-chain substituents at this position increases hydrophobic interactions, leading to improved integrase inhibition.
  • C6 Position : Halogen substitutions have been shown to enhance binding and activity due to increased π-π stacking interactions.

Efficacy Data

A summary of the inhibitory concentrations (IC50) for various derivatives of this compound is presented in Table 1. These values indicate the potency of each derivative against HIV-1 integrase.

CompoundIC50 (μM)Notes
This compound0.39Base compound
C3 long-chain derivative0.13Significant improvement due to hydrophobic interactions
C6 halogenated derivative0.64Enhanced π-π stacking

Study 1: Antiviral Efficacy

In a study published in December 2023, derivatives of indole-2-carboxylic acid were synthesized and tested against HIV-1 integrase. The results showed that modifications at the C2 and C3 positions led to compounds with IC50 values as low as 0.13 μM, indicating potent antiviral activity .

Study 2: Toxicity Assessment

Toxicity studies suggest that while these compounds exhibit strong biological activity, their safety profiles are also critical. Compounds with IC50 values higher than 29 μM were deemed to have lower toxicity, making them suitable candidates for further development .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.